molecular formula C5H3Br2FN2 B11925390 2,4-Dibromo-5-fluoropyridin-3-amine CAS No. 884494-90-0

2,4-Dibromo-5-fluoropyridin-3-amine

Cat. No.: B11925390
CAS No.: 884494-90-0
M. Wt: 269.90 g/mol
InChI Key: DNKQCSWJWMYSQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromo-5-fluoropyridin-3-amine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of two bromine atoms and one fluorine atom attached to a pyridine ring, along with an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-5-fluoropyridin-3-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination of 5-fluoropyridin-3-amine using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce bromine atoms at the 2 and 4 positions . The reaction conditions often require the use of solvents such as acetonitrile or dichloromethane and may involve catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and safety.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-5-fluoropyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine can yield a variety of aminopyridine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds .

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-fluoropyridin-3-amine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity through halogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-3-fluoropyridine
  • 2,5-Dibromo-3-fluoropyridine
  • 2,4-Dichloro-5-fluoropyridin-3-amine

Uniqueness

2,4-Dibromo-5-fluoropyridin-3-amine is unique due to the specific arrangement of bromine and fluorine atoms on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different electronic properties and steric effects, influencing its behavior in chemical reactions and biological systems .

Properties

CAS No.

884494-90-0

Molecular Formula

C5H3Br2FN2

Molecular Weight

269.90 g/mol

IUPAC Name

2,4-dibromo-5-fluoropyridin-3-amine

InChI

InChI=1S/C5H3Br2FN2/c6-3-2(8)1-10-5(7)4(3)9/h1H,9H2

InChI Key

DNKQCSWJWMYSQD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)Br)N)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.